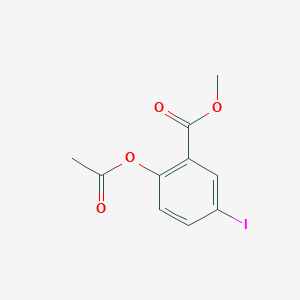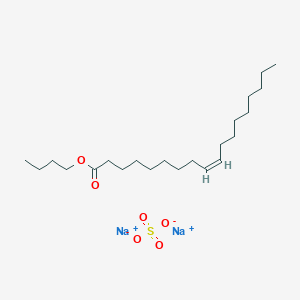
Butyl oleate sulfate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl oleate sulfate sodium salt is a compound derived from the esterification of oleic acid and butanol, followed by sulfation and neutralization. It is known for its surfactant properties, making it useful in various industrial applications. The compound is characterized by its red-brown transparent oily liquid form and its solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Esterification: Oleic acid reacts with butanol in the presence of a catalyst, typically sulfuric acid, to form butyl oleate.
Sulfation: The butyl oleate is then sulfated using concentrated sulfuric acid to produce butyl oleate sulfate.
Neutralization: The sulfated product is neutralized with sodium hydroxide to form butyl oleate sulfate sodium salt.
Industrial Production: The industrial production involves steps such as esterification, sulfation, neutralization, ethanol extraction, and de-ethanol process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Butyl oleate sulfate sodium salt can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
Oxidation: Produces various oxidized derivatives of the original compound.
Reduction: Yields reduced forms of the ester and sulfate groups.
Substitution: Results in substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl oleate sulfate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving lipid metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Mécanisme D'action
The mechanism of action of butyl oleate sulfate sodium salt primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification and dispersion processes. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their solubilization and interaction with aqueous environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl oleate: Another ester of oleic acid, used similarly as a surfactant and in biodiesel production.
Methyl oleate: Used in similar applications but has different physical properties due to the shorter alkyl chain.
Sodium dodecyl sulfate: A widely used surfactant with similar properties but different molecular structure.
Uniqueness
Butyl oleate sulfate sodium salt is unique due to its specific combination of oleic acid and butanol, providing distinct surfactant properties and industrial applications. Its ability to act as a wetting, emulsifying, and softening agent makes it particularly valuable in textile and printing industries .
Propriétés
Formule moléculaire |
C22H42Na2O6S |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
disodium;butyl (Z)-octadec-9-enoate;sulfate |
InChI |
InChI=1S/C22H42O2.2Na.H2O4S/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2;;;1-5(2,3)4/h12-13H,3-11,14-21H2,1-2H3;;;(H2,1,2,3,4)/q;2*+1;/p-2/b13-12-;;; |
Clé InChI |
CAQMWFJWGWYQCY-XJYPRCJUSA-L |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCCC.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)
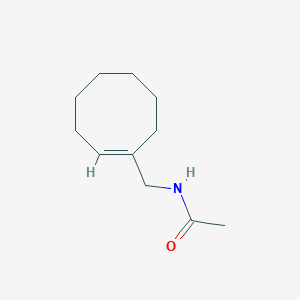
![1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-](/img/structure/B13824155.png)
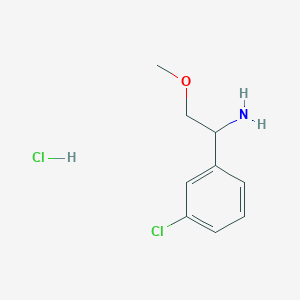
![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)
![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-(1H-indol-6-ylmethylideneamino)acetamide](/img/structure/B13824178.png)
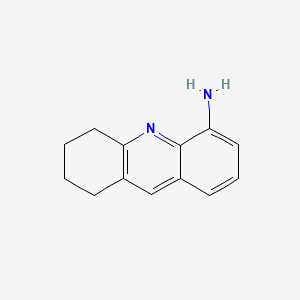
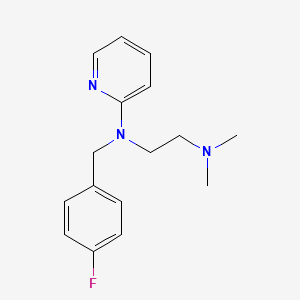
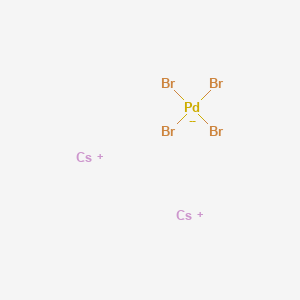
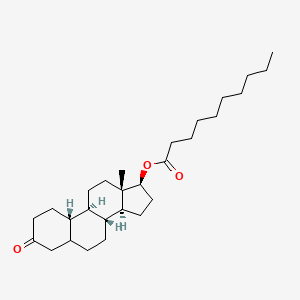
![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824202.png)
![1-(2,6-dimethylphenyl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;hydrochloride](/img/structure/B13824207.png)
![6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one](/img/structure/B13824213.png)
